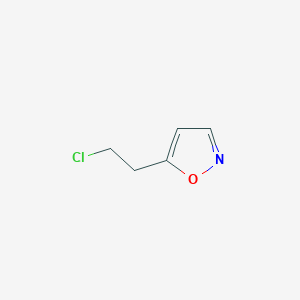![molecular formula C9H17NO B12863854 (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to disubstituted isoxazoles .
Industrial Production Methods: Industrial production of isoxazoles often involves the use of efficient, one-pot approaches. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is advantageous due to its high regioselectivity and wide scope.
Analyse Chemischer Reaktionen
Types of Reactions: Isoxazoles, including (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole, undergo various types of reactions such as oxidation, reduction, and substitution. For example, the reaction of isoxazoles with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields .
Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, sodium azide, and CuCl. Reaction conditions often involve moderate temperatures and the presence of catalysts such as AuCl3 and CuCl .
Major Products: The major products formed from these reactions are typically substituted isoxazoles, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, isoxazoles are used as building blocks for the synthesis of more complex molecules. They are valuable in the development of new synthetic strategies and the design of new derivatives with promising biological activities .
Biology and Medicine: Isoxazoles exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . These activities make them important in medicinal chemistry for the development of clinically viable drugs.
Industry: In the industrial sector, isoxazoles are used in the production of pharmaceuticals and agrochemicals. Their ability to act as intermediates in the synthesis of various compounds makes them valuable in industrial applications .
Wirkmechanismus
The mechanism of action of isoxazoles involves their interaction with specific molecular targets and pathways. For instance, some isoxazoles act as COX-2 inhibitors, while others function as neurotransmitter agonists . The presence of the labile N-O bond in the isoxazole ring allows for various transformations, contributing to their diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole include other isoxazole derivatives such as 3,5-disubstituted isoxazoles, 1,2-azoles, and 2,1-benzisoxazoles .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The substitution of various groups on the isoxazole ring imparts different activities, making each derivative unique in its properties and applications .
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
(3aS,6S,6aR)-3,3,6-trimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C9H17NO/c1-6-4-5-7-8(6)10-11-9(7,2)3/h6-8,10H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
InChI-Schlüssel |
IGFNTDFSJHPJKU-BIIVOSGPSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@@H]1NOC2(C)C |
Kanonische SMILES |
CC1CCC2C1NOC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
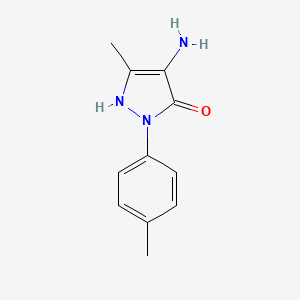
![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)
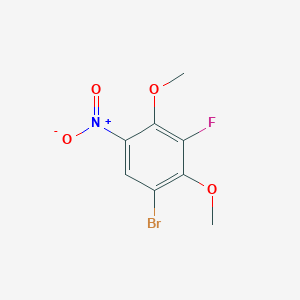
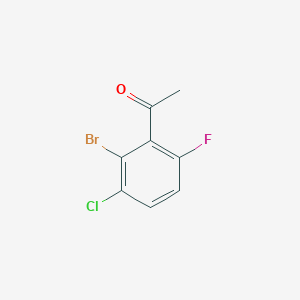

![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
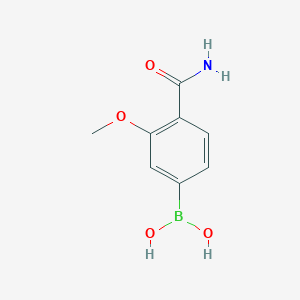
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)
